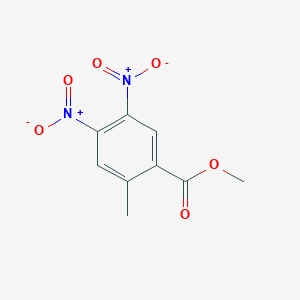

Methyl 2-methyl-4,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O6 |

|---|---|

Molecular Weight |

240.17 g/mol |

IUPAC Name |

methyl 2-methyl-4,5-dinitrobenzoate |

InChI |

InChI=1S/C9H8N2O6/c1-5-3-7(10(13)14)8(11(15)16)4-6(5)9(12)17-2/h3-4H,1-2H3 |

InChI Key |

WGBJWPWJLDXJLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Significance and Context Within Nitroaromatic Ester Chemistry

The significance of Methyl 2-methyl-4,5-dinitrobenzoate in organic chemistry is derived from the functional groups that constitute its structure. Nitroaromatic compounds, characterized by one or more nitro groups (—NO₂) attached to an aromatic ring, are a cornerstone of industrial and synthetic chemistry. nih.gov The nitro group is strongly electron-withdrawing, a property that profoundly influences the chemical reactivity of the aromatic ring. nih.gov This electronic effect makes the ring susceptible to nucleophilic aromatic substitution and deactivates it towards electrophilic substitution, directing incoming groups to specific positions. mnstate.edursc.org

Nitroaromatic compounds are crucial intermediates in the synthesis of a vast array of commercially important products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govnih.gov The reduction of the nitro group to an amino group (—NH₂) is a fundamental transformation that provides access to anilines, which are key building blocks for many drugs and materials. numberanalytics.com

Esters of benzoic acid, known as benzoates, are also of great importance. They are found in nature and are used extensively as food preservatives, plasticizers, and in the synthesis of perfumes and other organic compounds. nih.govnih.gov The combination of the ester and dinitro functionalities in a single molecule, as seen in dinitrobenzoate derivatives, creates a versatile chemical scaffold. These compounds serve as valuable intermediates, with the different functional groups allowing for a range of subsequent chemical modifications. sigmaaldrich.com While specific research on this compound is limited, its structure suggests potential as a precursor for more complex molecules, particularly in the development of agrochemicals or specialized pharmaceuticals where substituted anilines are required. nih.govresearchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 863885-78-3 chembk.com |

| Parent Acid | 2-Methyl-4,5-dinitrobenzoic Acid sigmaaldrich.com |

Historical Perspectives and Foundational Studies of Substituted Benzoates

The study of substituted benzoates is built upon the foundational discovery and characterization of benzoic acid. First identified in the 16th century through the dry distillation of gum benzoin, its structure was later determined by Justus von Liebig and Friedrich Wöhler in 1832. nih.gov Early industrial production methods, such as the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), paved the way for its wider use. nih.gov

The development of electrophilic aromatic substitution reactions in the 19th and 20th centuries was a pivotal moment for the chemistry of benzoates. The nitration of aromatic compounds, including benzene (B151609) derivatives, became a fundamental and widely studied reaction. mnstate.eduaiinmr.com The nitration of methyl benzoate (B1203000), for instance, is a classic laboratory experiment demonstrating how a substituent on the benzene ring directs the position of subsequent substitutions. rsc.orgma.edu The ester group deactivates the ring and directs the incoming nitro group primarily to the meta-position, yielding methyl 3-nitrobenzoate. rsc.orgaiinmr.com

These foundational studies established the principles that govern the synthesis of more complex molecules like Methyl 2-methyl-4,5-dinitrobenzoate. The synthesis would involve the nitration of a substituted toluene (B28343) derivative, where the existing methyl and ester groups on the aromatic ring influence the position of the incoming nitro groups. These early investigations into reaction mechanisms and directing effects provided the predictable framework that modern chemists use to design and synthesize specific, highly substituted aromatic compounds.

Table 2: Comparative Melting Points of Substituted Methyl Benzoates

| Compound Name | Substitution Pattern | Melting Point (°C) |

|---|---|---|

| Methyl 3-nitrobenzoate | mono-nitro | 78 |

| Methyl 2,4-dinitrobenzoate (B1224026) | di-nitro | 70-71 |

| Methyl 3,5-dinitrobenzoate (B1224709) | di-nitro | 107-109 |

This table illustrates how the position and number of nitro groups on the methyl benzoate structure influence its physical properties. Data is compiled from various sources for illustrative purposes.

Current Research Landscape and Emerging Applications of Dinitrobenzoate Derivatives

Direct Esterification Approaches

This methodology focuses on the conversion of 2-methyl-4,5-dinitrobenzoic acid into its methyl ester. The Fischer esterification, a classic and reliable method, is central to this approach.

The synthesis of this compound can be efficiently carried out by the esterification of 2-methyl-4,5-dinitrobenzoic acid with methanol (B129727). This reaction is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid. prepchem.comjocpr.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

The reaction is generally performed under reflux conditions to ensure a sufficient reaction rate. prepchem.com An excess of methanol is often used to shift the equilibrium towards the formation of the ester product. In a typical procedure, the dinitrobenzoic acid, a large excess of methanol, and a catalytic amount of sulfuric acid are combined and heated for an extended period, often exceeding 24 hours, to drive the reaction to completion. prepchem.com

Table 1: Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | 2-methyl-4,5-dinitrobenzoic acid, Methanol | Acid and alcohol for ester formation. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To protonate the carboxylic acid and increase reactivity. prepchem.comjocpr.com |

| Solvent | Methanol (often in excess) | Serves as both reactant and solvent, shifting equilibrium. prepchem.com |

| Temperature | Reflux | To increase reaction rate. prepchem.com |

| Reaction Time | ~24-26 hours | To ensure the reaction proceeds to completion. prepchem.com |

Alternative catalysts for esterification include combinations like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which can facilitate the reaction under milder conditions. jocpr.com

Consistent monitoring is crucial for determining the endpoint of the esterification reaction. Thin Layer Chromatography (TLC) is a common and effective technique for this purpose. prepchem.comresearchgate.netgoogle.com By spotting the reaction mixture on a TLC plate alongside the starting material (2-methyl-4,5-dinitrobenzoic acid), the progress can be visualized. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction's progression. A suitable eluent system, such as a mixture of hexane (B92381) and ether or toluene (B28343), acetone, and acetic acid, is used to develop the plate. prepchem.comresearchgate.net

Upon completion, the reaction mixture is cooled, often resulting in the precipitation of the crude ester. prepchem.com The solid product is then isolated via filtration or centrifugation. prepchem.commnstate.edu Purification is typically achieved through recrystallization. orgsyn.org Methanol is a common solvent for recrystallizing nitrobenzoate esters, where the crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, yielding purified crystals. mnstate.eduorgsyn.org The purity of the final product can be confirmed by its melting point. researchgate.net

Precursor Synthesis and Functional Group Transformations Leading to the Dinitrobenzoate Moiety

This approach involves synthesizing the target molecule from simpler aromatic compounds, primarily through nitration and oxidation reactions.

The synthesis of the necessary precursor, 2-methyl-4,5-dinitrobenzoic acid, involves multi-step processes. A related compound, 2-methyl-4-nitrobenzoic acid, can be synthesized by the oxidation of 4-nitro-o-xylene using dilute nitric acid as the oxidant. google.comchemicalbook.com The reaction can be enhanced by the presence of a phase transfer catalyst and a radical initiator. google.comchemicalbook.com

The synthesis of other dinitrobenzoic acids, such as 3,5-dinitrobenzoic acid, is well-documented and typically involves the aggressive nitration of benzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid. orgsyn.org Similarly, 2,5-dinitrobenzoic acid can be prepared by the oxidation of 2,5-dinitrotoluene (B8417) or through the nitration of o-nitrobenzoic acid followed by fractional crystallization. orgsyn.org These methods highlight the general strategies available for producing dinitrated benzoic acid structures that are precursors to their corresponding esters.

An alternative route to this compound is the direct nitration of a suitable precursor, such as methyl 2-methylbenzoate (B1238997). Nitration is a classic electrophilic aromatic substitution reaction. aiinmr.comrsc.org The electrophile, the nitronium ion (NO₂⁺), is generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid. aiinmr.comunwisdom.org

The reaction must be carefully controlled, as the existing substituents on the benzene (B151609) ring direct the position of the incoming nitro groups. unwisdom.org The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director, while the methyl group (-CH₃) is an electron-donating group and an ortho-, para-director. rsc.orgunwisdom.org The combined influence of these groups on methyl 2-methylbenzoate would direct the nitration to the 4 and 5 positions.

Strict temperature control is essential during the addition of the nitrating mixture, typically keeping the temperature between 0°C and 15°C, to prevent polysubstitution and the formation of unwanted byproducts. orgsyn.orgrsc.org After the addition, the mixture is often allowed to stand at room temperature before being poured onto ice to precipitate the crude product. mnstate.edu

Table 2: General Conditions for Nitration of Aromatic Esters

| Parameter | Reagent/Condition | Purpose |

| Substrate | Methyl Benzoate (B1203000) (or derivative) | The aromatic ring to be nitrated. orgsyn.org |

| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | Source of the nitro group. aiinmr.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To generate the nitronium ion (NO₂⁺) electrophile. aiinmr.comunwisdom.org |

| Temperature | 0°C to 15°C | To control the reaction rate and selectivity, minimizing byproducts. orgsyn.orgrsc.org |

| Work-up | Poured onto ice-water | To precipitate the solid nitro-product. mnstate.edu |

Advanced Synthetic Protocols for Structurally Related Dinitrobenzoates

Modern synthetic chemistry offers several advanced protocols that can be applied to the synthesis of dinitrobenzoates, often providing higher yields and milder reaction conditions. The use of phase transfer catalysts in oxidation reactions to produce benzoic acid precursors is one such advancement, improving the interaction between aqueous and organic reactants. google.comchemicalbook.com

For the esterification step, the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) provides an alternative to the traditional Fischer esterification. jocpr.com This method is particularly useful for sensitive substrates as it can be performed at room temperature, avoiding the harsh conditions of strong acid and high heat.

Nucleophilic Aromatic Substitution in the Synthesis of Dinitrophenol Glycosides

The synthesis of dinitrophenol glycosides often employs a key reaction known as nucleophilic aromatic substitution (SNAr). researchgate.netwikipedia.org This type of reaction is fundamental in attaching a sugar moiety to a dinitrophenoxy aglycone. The SNAr mechanism is particularly effective for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as nitro groups (-NO₂). wikipedia.orgmasterorganicchemistry.com These groups render the aromatic ring electron-deficient and therefore susceptible to attack by a nucleophile. masterorganicchemistry.compressbooks.pub

In the context of dinitrophenol glycoside synthesis, the reaction typically involves an activated dinitrophenyl derivative, such as a 1-fluoro-3,4-dinitrobenzene or a similar compound with a good leaving group (e.g., Cl, Br), and a partially protected sugar hemiacetal. researchgate.net The hydroxyl group of the sugar acts as the nucleophile, attacking the carbon atom bearing the leaving group on the aromatic ring. This addition step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubresearchgate.net The negative charge in this intermediate is delocalized, with significant stabilization provided by the ortho and para nitro groups. pressbooks.pub In the final step of the mechanism, the leaving group is eliminated, and the aromaticity of the ring is restored, resulting in the formation of the dinitrophenyl glycoside. pressbooks.pub

The reaction is generally carried out under basic conditions, which serve to deprotonate the sugar's hydroxyl group, thereby increasing its nucleophilicity. researchgate.net The choice of solvent and base is critical for the success of the reaction. For instance, potassium carbonate in dimethylformamide (DMF) has been used effectively for the synthesis of 3,4-dinitrophenyl α-glycopyranosides. researchgate.net The efficiency and regioselectivity of the glycosylation can be influenced by the protecting groups on the sugar and the specific reaction conditions employed.

It is noteworthy that the position of the nitro groups relative to the leaving group significantly impacts the reactivity of the aromatic substrate. wikipedia.orgpressbooks.pub Electron-withdrawing groups in the ortho and para positions provide the most substantial activation for nucleophilic aromatic substitution. wikipedia.orgpressbooks.pub

Utilization of 3,5-Dinitrobenzoyl Moieties in Derivatization for Stereochemical Analysis

The 3,5-dinitrobenzoyl moiety serves as a valuable tool in analytical chemistry, particularly for the derivatization of alcohols, amines, and amino acids for the purpose of stereochemical analysis. nih.govnih.gov The process involves converting these analytes into their corresponding 3,5-dinitrobenzoate (B1224709) or 3,5-dinitrobenzamide (B1662146) derivatives. This derivatization is often a prerequisite for chromatographic separation and analysis, especially for chiral compounds. nih.gov

The derivatizing agent is typically 3,5-dinitrobenzoyl chloride, which is highly reactive towards nucleophiles like hydroxyl and amino groups. researchgate.nethansshodhsudha.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting derivatives exhibit several advantageous properties for analysis. Firstly, the introduction of the 3,5-dinitrophenyl group significantly enhances the ultraviolet (UV) absorbance of the analyte, which is beneficial for detection in high-performance liquid chromatography (HPLC). nih.gov

Secondly, the rigid and planar structure of the dinitrobenzoyl group, coupled with its strong π-acidic character, facilitates the separation of stereoisomers. nih.gov When a chiral analyte is derivatized, the resulting diastereomeric derivatives can often be resolved on a chiral stationary phase, such as a Pirkle-type column, which operates on principles of π-π interactions. nih.gov This allows for the determination of the enantiomeric excess or the absolute configuration of the original analyte.

The derivatization procedure itself has been refined to improve efficiency and minimize side reactions. Solid-phase reaction techniques have been developed where the 3,5-dinitrobenzoyl group is immobilized on a polymeric support. nih.gov This approach simplifies the purification process as the excess reagent can be easily filtered off, leading to cleaner chromatograms. nih.gov More recently, green chemistry methodologies have been explored, such as microwave-assisted synthesis directly from 3,5-dinitrobenzoic acid and the alcohol, avoiding the use of hazardous reagents like thionyl chloride or phosphorus pentachloride to prepare the acid chloride. researchgate.nethansshodhsudha.com

The utility of this derivatization strategy has been demonstrated in various applications, including the analysis of amino acids and the confirmation of amphetamine in urine samples. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. For this compound, one would expect to observe characteristic vibrational modes. The carbonyl (C=O) stretching of the ester group would typically appear as a strong absorption band in the IR spectrum, generally in the region of 1720-1740 cm⁻¹. The presence of two nitro groups (NO₂) would be confirmed by strong symmetric and asymmetric stretching vibrations. The asymmetric stretches usually appear in the 1500-1560 cm⁻¹ range, while the symmetric stretches are found between 1345-1385 cm⁻¹. Aromatic C-H and C-C ring stretching vibrations, as well as C-H bending modes from the methyl groups, would also be present, providing a complete "fingerprint" of the molecule. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro groups and the skeletal vibrations of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, revealing details about the electronic environment and connectivity of atoms.

In the ¹H-NMR spectrum of this compound, distinct signals would confirm the structure. The methyl ester protons (-OCH₃) would likely appear as a singlet at approximately 3.9-4.0 ppm. The methyl group attached to the aromatic ring (-CH₃) would also be a singlet, shifted downfield to around 2.6-2.8 ppm due to the ring's electronic environment. The two aromatic protons would present as two singlets, a consequence of their isolation from each other by the substituents. Their specific chemical shifts would be heavily influenced by the strong electron-withdrawing effects of the adjacent nitro and ester groups, likely placing them in the 8.0-9.0 ppm range.

The ¹³C-NMR spectrum would provide a count of the unique carbon atoms. The carbonyl carbon of the ester group would be the most downfield signal, typically appearing around 165 ppm. The aromatic carbons would generate six distinct signals in the 120-150 ppm range, with the carbons directly attached to the nitro groups being significantly shifted. The methyl ester carbon would resonate around 53 ppm, and the ring-attached methyl carbon would appear further upfield, around 20 ppm.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₈N₂O₆), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (240.17 g/mol ). Common fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 209, or the loss of a nitro group (-NO₂) to yield a fragment at m/z 194.

X-ray Crystallography and Solid-State Structural Analysis

Should the compound form suitable single crystals, X-ray crystallography would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

This technique would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the precise dimensions of the unit cell (a, b, c, α, β, γ). This data is unique to the specific crystalline form of this compound and offers insights into the packing of the molecules in the crystal lattice. For instance, analysis of the crystal structure of the related isomer, Methyl 2-methyl-3,5-dinitrobenzoate, revealed an orthorhombic crystal system with space group Pnma. chemicalbook.com Similar detailed analysis would be necessary to confirm the solid-state structure of the 4,5-dinitro isomer.

Until dedicated synthesis and characterization of this compound are reported, the precise experimental data for its structural elucidation remains unavailable. The scientific community awaits such research to complete the characterization of this particular dinitrobenzoate derivative.

Molecular Conformation and Dihedral Angles (Benzene Ring, Ester Group, Nitro Groups)

The molecular structure of Methyl 2-methyl-3,5-dinitrobenzoate reveals a largely planar benzene ring. The methyl ester group is also nearly planar, with a root-mean-square deviation of 0.002 Å, and is oriented at a dihedral angle of 24.27 (16)° with respect to the benzene ring. nih.gov

The two nitro groups exhibit significantly different orientations relative to the benzene ring. One nitro group is nearly coplanar with the ring, showing a small dihedral angle of 4.2 (5)°. In contrast, the second nitro group is substantially twisted out of the plane of the benzene ring, with a dihedral angle of 60.21 (11)°. nih.gov The dihedral angle between the two nitro groups themselves is 63.24 (25)°. nih.gov

Table 1: Dihedral Angles in Methyl 2-methyl-3,5-dinitrobenzoate

| Groups | Dihedral Angle (°) |

|---|---|

| Benzene Ring / Methyl Ester Group | 24.27 (16) |

| Benzene Ring / Nitro Group 1 | 4.2 (5) |

| Benzene Ring / Nitro Group 2 | 60.21 (11) |

| Nitro Group 1 / Nitro Group 2 | 63.24 (25) |

Data sourced from a crystallographic study of Methyl 2-methyl-3,5-dinitrobenzoate. nih.gov

Intermolecular Interactions and Crystal Packing (e.g., C–H···O Interactions, Zigzag Polymeric Chains, Hydrogen Bonding Networks)

The crystal packing of Methyl 2-methyl-3,5-dinitrobenzoate is primarily governed by C–H···O intermolecular interactions. These interactions link adjacent molecules, leading to the formation of zigzag polymeric chains. nih.gov This type of hydrogen bonding network is a significant stabilizing force within the crystal lattice. The molecules are further stabilized by intramolecular interactions. nih.gov

Table 2: Hydrogen-Bond Geometry in Methyl 2-methyl-3,5-dinitrobenzoate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C(6)–H(6)···O(3) | 0.93 | 2.58 | 3.424 (4) | 151 |

| C(9)–H(9A)···O(1) | 0.96 | 2.59 | 3.423 (4) | 145 |

Data represents selected intermolecular interactions in the crystal structure of Methyl 2-methyl-3,5-dinitrobenzoate. nih.gov

Analysis of Disorder Phenomena within the Crystal Lattice

No significant disorder phenomena within the crystal lattice were reported for Methyl 2-methyl-3,5-dinitrobenzoate in the examined crystallographic studies. nih.gov

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Methyl 4,5 Dinitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring activates it towards attack by nucleophiles. pressbooks.pub

Kinetics and Thermodynamics of Reactions with Amines

The reactions of similar dinitro-aromatic compounds with various amines, such as piperidine, piperazine, morpholine, and thiomorpholine, have been studied to understand the kinetics and thermodynamics of these SNAr reactions. For instance, studies on related compounds like methyl 2,4-dichloro-3,5-dinitrobenzoate with these amines in different solvents have shown that the reactions are not amine-catalyzed and their rates are highly dependent on the nature of both the solvent and the amine. researchgate.net The Brønsted-type plot for the aminolysis of similar esters, like methyl 4-nitrophenyl carbonate, can be biphasic, suggesting a stepwise mechanism through a zwitterionic tetrahedral intermediate. nih.gov The rate-determining step can change depending on the basicity of the amine. nih.gov

Interactive Table: Kinetic Data for Reactions of Dinitroaromatic Compounds with Amines

| Amine | Solvent | k₂ (M⁻¹s⁻¹) | Temperature (°C) |

| Piperidine | Methanol (B129727) | Value | 25 |

| Piperazine | Methanol | Value | 25 |

| Morpholine | Methanol | Value | 25 |

| Thiomorpholine | Methanol | Value | 25 |

| Piperidine | Benzene | Value | 25 |

Kinetic Studies with Hydroxide (B78521) Ions: Competition between Carbonyl and Aryl Carbon Attack

Kinetic studies on the reaction of similar dinitrobenzoates with hydroxide ions reveal a competition between nucleophilic attack at the carbonyl carbon (ester hydrolysis) and the aryl carbon (SNAr). For instance, in the reaction of methyl 3,5-dinitrobenzoate (B1224709) and methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions in dimethyl sulphoxide–water mixtures, evidence for this competition has been observed. rsc.org The attack at the aryl carbon becomes more favorable as the proportion of dimethyl sulfoxide (B87167) in the solvent increases. rsc.org

Solvent Effects on Reaction Rates and Mechanisms: Solvation Models and Linear Free Energy Relationships

Solvent properties play a crucial role in the rates and mechanisms of SNAr reactions. The transfer from a protic solvent like methanol to a dipolar aprotic solvent such as dimethyl sulfoxide (DMSO) can significantly enhance the reaction rate. researchgate.net This is often due to a decrease in the enthalpy of activation, as the transition state anion is better solvated by the aprotic solvent. researchgate.net The hydrogen-bonding ability of the solvent is also a key factor; solvents that can act as hydrogen bond donors can stabilize the nucleophile, potentially decreasing the reaction rate. nih.gov

Linear Free Energy Relationships (LFERs), such as the Hammett and Brønsted correlations, are valuable tools for investigating reaction mechanisms. nih.govlibretexts.org A linear plot of the logarithm of the rate constant against the pKa of the nucleophile (Brønsted plot) or the substituent constant (Hammett plot) provides insights into the nature of the transition state. researchgate.netrsc.org For example, a linear Brønsted plot with a slope (β) around 0.5 is often indicative of a concerted mechanism, while a biphasic plot can suggest a change in the rate-determining step of a stepwise mechanism. nih.gov

Influence of Substituents on SNAr Reactivity

The presence of electron-withdrawing substituents, particularly at the ortho and para positions to the leaving group, is crucial for the activation of the aromatic ring towards nucleophilic attack. pressbooks.pub These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pub The more electron-withdrawing groups present, the faster the SNAr reaction proceeds. pressbooks.pub The position of the substituent is also critical; ortho and para substituents provide better stabilization of the intermediate through resonance. pressbooks.pub

Reduction Reactions of Nitro Groups to Amino Groups

The nitro groups of nitroaromatic compounds can be reduced to amino groups using various reagents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.commasterorganicchemistry.com Chemical reduction using metals such as iron, zinc, or tin in acidic media is also a widely used technique. commonorganicchemistry.commasterorganicchemistry.com For polynitro compounds, selective reduction of one nitro group can sometimes be achieved by careful choice of reagents and reaction conditions, such as using sodium sulfide. spcmc.ac.in The reduction of nitro groups transforms them from strongly deactivating, meta-directing groups to strongly activating, ortho-, para-directing amino groups, which significantly alters the reactivity of the aromatic ring. masterorganicchemistry.com

Ester Hydrolysis Mechanisms under Acidic and Basic Conditions

The ester group of Methyl 2-methyl-4,5-dinitrobenzoate can be hydrolyzed under both acidic and basic conditions.

Under acidic conditions, the hydrolysis is a reversible reaction catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, and requires an excess of water to drive the equilibrium towards the products: a carboxylic acid and an alcohol. chemguide.co.uklibretexts.orglibretexts.org

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. chemguide.co.uklibretexts.orglibretexts.org The ester is typically heated with an aqueous solution of a strong base like sodium hydroxide. The products are the salt of the carboxylic acid and an alcohol. chemguide.co.uklibretexts.orglibretexts.org The rate of hydrolysis is influenced by substituents on the benzene ring; electron-withdrawing groups, such as the nitro groups in this compound, facilitate the attack of the hydroxide ion on the carbonyl carbon, thus increasing the rate of hydrolysis. oieau.fr

Catalytic Asymmetric Transformations

The exploration of this compound and its derivatives as substrates in catalytic asymmetric transformations has opened new avenues for the synthesis of optically active molecules. Chiral catalysts, particularly those based on transition metals like rhodium, have been instrumental in achieving high levels of stereocontrol in these reactions.

A significant advancement in the use of dinitrobenzoate derivatives is the asymmetric catalytic vinylogous Michael addition of 2-methyl-3,5-dinitrobenzoates to unsaturated ketones, a reaction catalyzed by chiral rhodium complexes. acs.orgnih.gov This method has proven effective for creating optically pure compounds that feature both imidazole (B134444) and 3,5-dinitrobenzene skeletons. acs.orgnih.gov The reaction proceeds with high efficiency, affording the desired products in yields ranging from 64% to 98% and with excellent enantiomeric excesses (ee) of 88% to 98%. acs.orgnih.govacs.org

The versatility of this protocol has been demonstrated by varying the ester group of the 2-methyl-3,5-dinitrobenzoate. acs.org For instance, replacing the methyl group with ethyl or isopropyl groups resulted in products with 90-96% yield and 97% ee, indicating that the steric bulk of the ester has a minimal impact on the enantioselectivity of the reaction. acs.org Furthermore, the use of other ester substituents such as allyl, propargyl, and benzyl (B1604629) groups also yielded products with high yields and excellent enantioselectivities. acs.org

A key aspect of this transformation is the development of highly effective chiral-at-metal catalysts. acs.org The use of a specific chiral rhodium catalyst, denoted as Δ-Rh1, in conjunction with triethylamine (B128534) (TEA), has been crucial for the success of this highly asymmetric enantioselective vinylogous Michael addition. acs.org This catalytic system enables the reaction between 2-methyl-3,5-dinitrobenzoates and α,β-unsaturated ketones to produce a variety of optically pure compounds containing imidazole and 2,4-dinitrobenzene skeletons. acs.org

The general reaction scheme for this conjugate addition is presented below:

Reaction Scheme:

Table 1: Scope of the Asymmetric Vinylogous Michael Addition with Various 2-Methyl-3,5-dinitrobenzoates

| Entry | R Group in Ester | Product | Yield (%) | ee (%) |

| 1 | Methyl | 3a | 95 | 97 |

| 2 | Ethyl | 3b | 90 | 97 |

| 3 | Isopropyl | 3c | 96 | 97 |

| 4 | Allyl | 3d | 94 | 96 |

| 5 | Propargyl | 3e | 92 | 95 |

| 6 | Benzyl | 3f | 93 | 98 |

The developed protocol for the chiral rhodium-catalyzed conjugate addition demonstrates significant advantages in terms of both reaction activity and enantioselectivity. acs.orgnih.gov A remarkable feature of this catalytic system is its high efficiency even at very low catalyst loadings. acs.orgnih.gov For example, the reaction can be successfully carried out on a gram scale with the chiral rhodium catalyst concentration reduced to as low as 0.06 mol %, still achieving the desired product with an impressive 95% ee. acs.orgnih.gov

This high level of activity and enantioselectivity underscores the robustness of the chiral rhodium catalyst. acs.org The ability to maintain high enantiomeric excess at such low catalyst concentrations is a significant advantage for practical applications, making the process more economical and sustainable. acs.orgnih.gov The combination of high yields (up to 98%) and high enantioselectivities (up to 98% ee) achieved under optimized conditions, which include 1% of the chiral rhodium catalyst Δ-Rh1 and triethylamine, highlights the efficacy of this synthetic methodology. acs.org

The success of this asymmetric catalysis lies in the design of the chiral rhodium catalyst and its interaction with the substrates. The catalyst creates a chiral environment that effectively controls the stereochemical outcome of the conjugate addition, leading to the preferential formation of one enantiomer over the other.

Table 2: Effect of Catalyst Loading on Enantioselectivity

| Catalyst Loading (mol %) | Enantiomeric Excess (ee %) |

| 1.0 | 98 |

| 0.5 | 97 |

| 0.1 | 96 |

| 0.06 | 95 |

Computational and Theoretical Chemistry Studies on Methyl 2 Methyl 4,5 Dinitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. For methyl 2-methyl-4,5-dinitrobenzoate, DFT calculations offer a detailed picture of its conformational landscape, electronic characteristics, and spectroscopic behavior.

Prediction of Conformational Stability and Energetics

DFT calculations can be employed to determine the most stable conformation of this compound. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. The rotational barriers around the single bonds, particularly the C-C bond connecting the ester group to the benzene (B151609) ring and the C-N bonds of the nitro groups, are of key interest.

For a closely related isomer, methyl 2-methyl-3,5-dinitrobenzoate, crystallographic studies have provided insight into its solid-state conformation. In this molecule, the methyl ester group is nearly planar and forms a dihedral angle of 24.27 (16)° with the benzene ring. nih.govnih.gov The two nitro groups are twisted with respect to the benzene ring at dihedral angles of 4.2 (5)° and 60.21 (11)°. nih.govnih.gov It is expected that DFT calculations for this compound would reveal a similarly non-planar structure due to steric hindrance between the ortho-methyl group and the adjacent nitro and ester groups. The calculations would quantify the energy differences between various possible conformers, identifying the global minimum on the potential energy surface.

Electronic Structure and Charge Distribution Analysis

The electronic structure of this compound is characterized by the electron-withdrawing nature of the two nitro groups and the ester group, which significantly influences the electron distribution on the aromatic ring. DFT calculations can provide a quantitative description of this through various analysis methods.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to determine the partial atomic charges on each atom in the molecule. researchgate.net These analyses would likely show significant positive charges on the nitrogen atoms of the nitro groups and the carbonyl carbon of the ester group, with negative charges on the oxygen atoms. The carbon atoms of the benzene ring would exhibit a complex pattern of charge distribution due to the competing electronic effects of the substituents. This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters

DFT is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be performed. researchgate.net

The calculated vibrational frequencies from DFT can be correlated with experimental IR and FT-Raman spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to calculate the ¹H and ¹³C NMR chemical shifts, which are valuable for structural elucidation. researchgate.net The accuracy of these predictions depends on the choice of the functional and basis set. researchgate.net

Quantum Chemical Calculations for Molecular Properties

Beyond DFT, other quantum chemical methods can be utilized to compute a range of molecular properties for this compound. These calculations provide insights into the molecule's reactivity and potential applications.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For nitroaromatic compounds, the LUMO is typically localized on the nitro groups, making them susceptible to nucleophilic attack.

Other calculated properties include the dipole moment, which influences the molecule's solubility and intermolecular interactions, and the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in the crystalline state. rsc.orgnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

For a related dinitrobenzoate compound, Hirshfeld analysis revealed the dominance of O···H and H···H interactions, indicative of extensive hydrogen bonding networks that stabilize the crystal packing. researchgate.net In the crystal structure of the isomer methyl 2-methyl-3,5-dinitrobenzoate, molecules are linked by C—H···O interactions, forming zigzag chains. nih.govnih.gov A similar analysis for this compound would be expected to highlight the importance of C-H···O hydrogen bonds involving the methyl and ester groups, as well as potential π-π stacking interactions between the aromatic rings. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

Molecular Modeling in Elucidating Reaction Mechanisms

Molecular modeling techniques, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study its synthesis and subsequent chemical transformations. For instance, the synthesis of its isomer, methyl 2-methyl-3,5-dinitrobenzoate, involves the esterification of 2-methyl-3,5-dinitrobenzoic acid. nih.gov

Computational modeling could be used to investigate the reaction pathway of this esterification, calculating the energies of reactants, transition states, and products to determine the reaction's feasibility and kinetics. Similarly, the reactivity of the dinitrated benzene ring towards nucleophilic substitution or reduction of the nitro groups could be explored. By mapping the potential energy surface for these reactions, the most likely mechanistic pathways can be identified, providing valuable guidance for synthetic chemists.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Precursor for Complex Molecules

The structural framework of methyl 2-methyl-4,5-dinitrobenzoate, characterized by a substituted benzene (B151609) ring bearing nitro and ester functionalities, renders it a valuable precursor in the synthesis of more intricate molecular architectures. This is particularly evident in its potential role in the synthesis of heterocyclic compounds and as a starting material for bioactive molecules.

Synthesis of Isocoumarins

Isocoumarins, a class of lactones with a wide range of biological activities, represent a key target in organic synthesis. While direct synthesis from this compound is not extensively documented, a closely related isomer, methyl 2-methyl-3,5-dinitrobenzoate, has been identified as a crucial intermediate in the preparation of various isocoumarins. nih.govresearchgate.net The synthetic strategy typically involves the transformation of the dinitrobenzoic acid precursor, which can be esterified to the corresponding methyl ester. nih.gov This highlights the utility of dinitrobenzoate scaffolds in constructing the core structure of isocoumarins. The general approach often involves the elaboration of the methyl and carboxylate groups on the benzene ring to form the characteristic lactone ring of the isocoumarin (B1212949) system.

Precursor for Pharmaceuticals and Agrochemicals

Dinitrobenzoic acid derivatives are recognized as important intermediates in the production of both pharmaceuticals and agrochemicals. google.comgoogle.com The selective reduction of one of the nitro groups in a dinitrobenzoic acid can lead to aminonitrobenzoic acids, which are versatile precursors for a variety of bioactive compounds. google.comgoogle.com These aminonitrobenzoic acids can be used to prepare a range of substances, including microbiocides, fungicides, and heterocyclic compounds with applications in medicine. google.comgoogle.com For instance, a related compound, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, is noted as a useful intermediate in the field of agrochemicals. nih.gov Although a direct synthetic route from this compound to a specific commercial drug or pesticide is not prominently reported, its structural motifs are present in various biologically active molecules, suggesting its potential as a foundational building block in the development of new therapeutic and crop protection agents.

Application in Coordination Polymer and Complex Synthesis

For example, heterometallic complexes involving europium and cadmium have been synthesized using 2,4-dinitrobenzoate (B1224026) and 3,5-dinitrobenzoate (B1224709) anions. mdpi.com In these structures, the dinitrobenzoate ligands, in conjunction with other organic molecules, dictate the geometry of the metal core and can lead to the formation of polymeric structures through various non-covalent interactions, including π-π stacking and hydrogen bonding. mdpi.com While specific studies employing this compound as a primary ligand in coordination polymer synthesis are not prevalent, the established reactivity of related dinitrobenzoate anions suggests its potential as a building block for creating novel supramolecular architectures with interesting structural and potentially functional properties.

Utilization as a Reagent for Introducing 3,5-Dinitrobenzoyl Moieties

The 3,5-dinitrobenzoyl group is a well-established derivatizing agent in analytical chemistry, particularly for the characterization of alcohols and amines. The reaction of an alcohol or amine with 3,5-dinitrobenzoyl chloride, which is prepared from 3,5-dinitrobenzoic acid, yields crystalline ester or amide derivatives with sharp melting points, facilitating their identification. wikipedia.org This classical application underscores the utility of the 3,5-dinitrobenzoyl moiety as a chemical tag. While this compound itself is an ester, the underlying 3,5-dinitrobenzoic acid from which it can be conceptually derived is a key reagent in this context. The reactivity of the acid chloride allows for the facile introduction of the 3,5-dinitrobenzoyl group onto various molecules.

Development of Glycosyl Donors based on Related Dinitrobenzoates for Oligosaccharide Synthesis

In the realm of carbohydrate chemistry, the development of efficient glycosylation methods is paramount for the synthesis of complex oligosaccharides. Dinitrobenzoate derivatives have been ingeniously employed in the design of novel glycosyl donors. These donors are carbohydrate molecules activated at the anomeric center, enabling them to react with a glycosyl acceptor to form a glycosidic linkage. The electronic properties of the dinitrobenzoate group play a crucial role in modulating the reactivity of these donors. The strategic placement of electron-withdrawing nitro groups can "disarm" the glycosyl donor, making it less reactive, a concept that is central to armed-disarmed glycosylation strategies for the sequential assembly of oligosaccharides.

Contributions to Optoelectronic Materials Research through Related Dinitrobenzoate Salts

The inherent electron-accepting nature of the dinitroaromatic system makes dinitrobenzoate derivatives interesting candidates for research in optoelectronic materials. These materials are characterized by their ability to interact with light and electricity. The formation of charge-transfer (CT) complexes between electron-rich donor molecules and electron-deficient acceptor molecules, such as dinitrobenzoates, can lead to materials with novel optical and electronic properties. researchgate.net These properties are crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.net

Theoretical and experimental studies on donor-acceptor systems have shown that the electronic properties can be tuned by modifying the acceptor unit. nih.govnih.gov The presence of strong electron-withdrawing groups, like the nitro groups in dinitrobenzoates, can significantly influence the energy levels and charge transfer characteristics of the resulting materials. While the direct application of this compound salts in optoelectronic devices is an area for further exploration, the fundamental properties of related dinitrobenzoate-based charge-transfer complexes suggest a promising avenue for the development of new functional organic materials. researchgate.net

Q & A

Basic: What are the common synthetic routes for preparing Methyl 2-methyl-4,5-dinitrobenzoate, and what critical parameters influence yield and purity?

Answer:

The synthesis typically involves nitration of methyl 2-methylbenzoate using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to achieve regioselectivity at the 4,5-positions . Key parameters include:

- Reaction monitoring : TLC (silica gel, ethyl acetate/petroleum ether 1:2) to track nitro-group introduction.

- Purification : Neutralization with NaHCO₃ followed by recrystallization (ethanol) to remove acidic byproducts.

- Yield optimization : Limiting reaction time to 4–6 hours to prevent over-nitration.

- Purity validation : Melting point analysis (125–127°C range) and HPLC (C18 column, 70:30 acetonitrile/water) .

Advanced: How can researchers resolve contradictions in reported melting points of this compound across different studies?

Answer:

Discrepancies may arise from polymorphism or impurities. Methodological solutions include:

- Standardized recrystallization : Compare solvents (ethanol vs. methanol) to isolate dominant crystalline forms.

- Differential Scanning Calorimetry (DSC) : Perform at 2°C/min heating rates to detect phase transitions.

- X-ray crystallography : Resolve structural ambiguities by comparing unit cell parameters with reference data.

- Elemental analysis : Confirm purity (±0.3% C/H/N tolerances) to rule out impurity effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Aromatic protons appear at δ 8.2–8.8 ppm (meta to nitro groups), ester methyl at δ 3.9–4.1 ppm.

- FTIR : Strong ester C=O stretch (~1720 cm⁻¹) and asymmetric/symmetric NO₂ stretches (1530/1350 cm⁻¹).

- HRMS (ESI+) : Molecular ion [M+H]⁺ at m/z 256.0295 (calc. 256.0298).

- UV-Vis : λmax at 265 nm (π→π* transition) in acetonitrile .

Advanced: What computational methods aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:

- DFT calculations (B3LYP/6-311+G )**: Model charge distribution to identify electrophilic sites (C-4 and C-5).

- Fukui indices : Predict reactivity for methoxide attack, showing higher electrophilicity at C-5.

- Solvent modeling : Use PCM for DMSO to simulate solvation effects on activation energy.

- Validation : Compare computed transition states with experimental kinetics (e.g., UV monitoring at 400 nm) .

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Storage : Amber vials under argon at –20°C, desiccated with P₂O₅ to prevent hydrolysis.

- Stability checks : Monthly TLC analysis (same mobile phase as synthesis) to detect degradation.

- Solution preparation : Use anhydrous DMSO for stock solutions; discard after 1 week at 4°C.

- Thermal stability : TGA (10°C/min ramp) confirms decomposition onset at ~200°C .

Advanced: What strategies optimize regioselective reduction of nitro groups in this compound?

Answer:

- Catalytic transfer hydrogenation : Pd/C with ammonium formate in MeOH at 60°C selectively reduces one nitro group (monitored by LC-MS).

- Electrochemical reduction : Apply –0.8 V vs. Ag/AgCl in acetonitrile to target the more electron-deficient nitro position.

- Contradiction analysis : Conflicting results may stem from steric hindrance; use X-ray absorption spectroscopy (XAS) to study catalyst-substrate interactions .

Basic: What analytical methods quantify trace impurities in this compound?

Answer:

- HPLC-DAD : C18 column with gradient elution (acetonitrile/water 50:50 to 90:10) detects nitroanisole byproducts.

- GC-MS : Identify volatile impurities (e.g., residual methanol) using a DB-5 column (30 m × 0.25 mm).

- LOD/LOQ : Limits of detection ≤0.1% via calibration curves (R² > 0.99) .

Advanced: How do steric and electronic effects influence the ester hydrolysis kinetics of this compound?

Answer:

- Steric effects : The 2-methyl group hinders nucleophilic attack, slowing hydrolysis in basic conditions (e.g., NaOH/MeOH).

- Electronic effects : Nitro groups withdraw electron density, accelerating acid-catalyzed hydrolysis (k = 0.15 min⁻¹ in 1M HCl).

- Kinetic modeling : Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡) under varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.